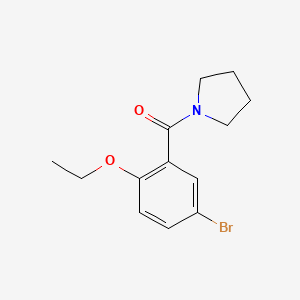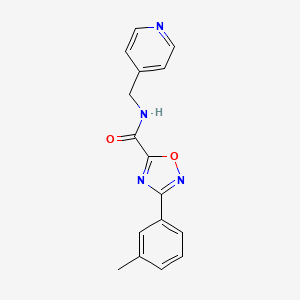
3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as OXA or OXA-23, is a compound that belongs to the oxadiazole family. This compound has gained significant attention in scientific research due to its potential applications in the medical field.
Mécanisme D'action
The mechanism of action of 3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the inhibition of bacterial cell wall synthesis. This compound targets the transpeptidase domain of penicillin-binding proteins (PBPs), which are essential for the synthesis of bacterial cell walls. By inhibiting PBPs, this compound prevents the formation of cross-links in the bacterial cell wall, leading to cell lysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a safe compound for use in medical research. Studies have also shown that this compound does not affect the growth of human cells, indicating its selectivity towards bacterial cells. This compound has been found to have a half-life of approximately 4 hours in rats, suggesting that it has a short duration of action.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is its broad-spectrum antibacterial activity, which makes it a useful tool for studying bacterial infections. This compound has also been found to be effective against multidrug-resistant strains of bacteria, which is a significant advantage in the fight against antibiotic resistance. However, one limitation of this compound is its short duration of action, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the study of 3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of new antibiotics based on the structure of this compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models. Additionally, the potential use of this compound in combination with other antibiotics for the treatment of bacterial infections is an area of interest. Finally, the study of the mechanism of action of this compound and its interaction with bacterial cells is an important area for future research.
Conclusion:
In conclusion, this compound is a compound with significant potential in the medical field. Its broad-spectrum antibacterial activity and effectiveness against multidrug-resistant strains of bacteria make it a promising candidate for the development of new antibiotics. While there are limitations to its use in animal studies, the future directions for the study of this compound are numerous, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction between 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid and 4-pyridinemethanamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in the medical field. It has been found to exhibit antibacterial activity against a wide range of Gram-negative bacteria, including Acinetobacter baumannii, which is a major cause of hospital-acquired infections. This compound has also been reported to have activity against multidrug-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-3-2-4-13(9-11)14-19-16(22-20-14)15(21)18-10-12-5-7-17-8-6-12/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMZYGDIHHXLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

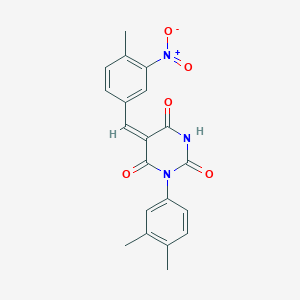
![N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide](/img/structure/B5339915.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5339923.png)
![N-[2-(butyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B5339930.png)

![N-[2-(isopropylamino)-2-oxoethyl]-8-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5339944.png)
![N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine](/img/structure/B5339947.png)
acetic acid](/img/structure/B5339954.png)
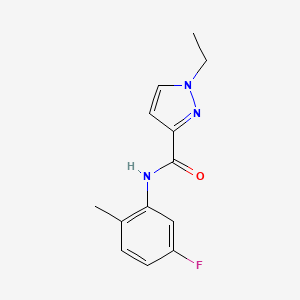
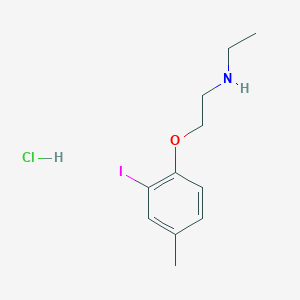
![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5339967.png)
![methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5339975.png)

